3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C13H6F3NO3 |
|---|---|
Molecular Weight |
281.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)benzo[g][2,1]benzoxazole-5-carboxylic acid |
InChI |
InChI=1S/C13H6F3NO3/c14-13(15,16)11-9-5-8(12(18)19)6-3-1-2-4-7(6)10(9)17-20-11/h1-5H,(H,18,19) |
InChI Key |
YQTQLXHDWDFSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(ON=C23)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Naphtho[1,2-c]isoxazole Core
A key step in the synthesis is the construction of the fused naphtho-isoxazole ring system. According to recent advances, this can be achieved by:
Base-promoted cyclocondensation of diketones with nitrile oxides: Chlorooximes (hydroxamoyl chlorides) are treated with bases such as sodium hydride to generate nitrile oxides in situ, which then undergo cycloaddition with cyclic diketones to form hydrogenated benzisoxazole derivatives. Subsequent oxidation with reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) aromatizes the ring system to yield substituted naphthoisoxazole carboxylic acids.
Oximation and iodine-mediated cyclization of o-alkynylarene chalcones: Heating chalcones with hydroxylamine hydrochloride and iodine in acetic acid promotes oxidative cyclocondensation and electrophilic hydroarylation, leading to naphthoisoxazoles in good yields. This tandem reaction proceeds via a 5-aryl isoxazole intermediate that undergoes iodine-mediated cyclization.
Oxidative cyclization of naphthols: Oxidation of 1-amidoalkyl-2-naphthols with hypervalent iodine reagents such as PhI(OAc)2 forms cyclic intermediates that undergo reductive elimination to form the N–O bond and aromatize to 3-aryl naphthoisoxazoles.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 3-position of the isoxazole ring can be introduced by:
Use of trifluoroacetaldehyde oxime as a precursor: Trifluoroacetaldehyde oxime can be prepared by reacting 2,2,2-trifluoroethane-1,1-diol with hydroxylamine. This oxime serves as a source of trifluoroacetonitrile oxide upon oxidation with hypervalent iodine reagents such as diacetoxyiodobenzene (DIB). The nitrile oxide then undergoes cycloaddition with alkenes or alkynes to form 3-trifluoromethyl-substituted isoxazoles.
One-pot copper(I)-catalyzed synthesis: Copper(I)-catalyzed reactions enable regioselective synthesis of 3,5-disubstituted isoxazoles, including trifluoromethyl derivatives, by reacting appropriate alkynes or alkenes with nitrile oxides generated in situ.
Functionalization to Carboxylic Acid at 5-Position
The carboxylic acid group at the 5-position of the naphtho[1,2-c]isoxazole can be introduced by:
Oxidation of methyl esters or other precursors: Methyl 3-(alkynylphenyl)-2-propenoates can be cyclized to carbomethoxynaphthoisoxazoles, which upon hydrolysis or oxidation yield the corresponding carboxylic acids.
Direct oxidation of dihydronaphthoisoxazole derivatives: Base treatment followed by oxidation with DDQ converts dihydro derivatives to aromatic carboxylic acids.
| Step | Methodology | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Generation of nitrile oxide from trifluoroacetaldehyde oxime | Trifluoroacetaldehyde oxime, DIB (diacetoxyiodobenzene) | Formation of trifluoroacetonitrile oxide intermediate |
| 2 | Cycloaddition with alkynes or alkenes | Alkynes/alkenes, Cu(I) catalyst (optional) | Formation of 3-trifluoromethyl-substituted isoxazoles |
| 3 | Cyclocondensation to form fused naphtho[1,2-c]isoxazole | o-Alkynylaryl chalcones, hydroxylamine hydrochloride, iodine, AcOH | Formation of fused isoxazole ring system |
| 4 | Oxidation and aromatization | DDQ or PhI(OAc)2 | Aromatized naphthoisoxazole core with carboxylic acid substitution |
The one-pot synthesis of trifluoromethylated isoxazoles using trifluoroacetaldehyde oxime and DIB is a mild, efficient, and high-yielding method, allowing access to trifluoromethylated isoxazoles under relatively simple conditions.
The base-promoted cyclocondensation with nitrile oxides is a versatile method for constructing the isoxazole ring fused to aromatic systems, allowing various substitutions including carboxylic acids through subsequent oxidation steps.
The iodine-mediated tandem cyclization of chalcones is notable for its operational simplicity and good yields, providing a direct route to naphthoisoxazoles with functional groups amenable to further modifications.
The use of hypervalent iodine reagents such as PhI(OAc)2 and DIB is common in these syntheses, serving both as oxidants and facilitators of cyclization/aromatization steps.
The incorporation of the trifluoromethyl group is effectively achieved via nitrile oxide intermediates derived from trifluoroacetaldehyde oxime, which can be generated and reacted in situ, avoiding the need for isolated hazardous intermediates.
The preparation of 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid involves a combination of advanced synthetic techniques including nitrile oxide cycloaddition, base-promoted cyclocondensation, and oxidative aromatization. The use of trifluoroacetaldehyde oxime as a trifluoromethyl source and hypervalent iodine reagents for oxidation provides efficient access to the trifluoromethylated isoxazole core. Subsequent functionalization and ring fusion strategies enable the formation of the naphtho[1,2-c]isoxazole framework with carboxylic acid substitution. These methods are supported by thorough experimental research and have been demonstrated to yield the target compound in good to excellent yields with regioselectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can modify the compound’s electronic properties.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as copper (I) acetylides for cycloaddition reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is a heterocyclic compound with a trifluoromethyl group and an isoxazole ring fused to a naphthalene structure. It has a molecular weight of approximately 281.19 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it interesting for medicinal chemistry and drug development.
Chemical Properties and Reactivity
The chemical reactivity of this compound arises from the carboxylic acid and isoxazole functionalities. Typical reactions associated with these groups are relevant to its synthesis and potential modifications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions.
Potential Applications
this compound has potential applications in various scientific research areas:
- Medicinal Chemistry: Derivatives of this compound have been studied for their potential as selective inhibitors of cyclooxygenase enzymes (COX), which are important in inflammation and pain pathways. The trifluoromethyl group enhances biological activities by improving binding affinity to target proteins.
- Anti-cancer activity: Isoxazole-based molecules, including those with trifluoromethyl groups, are evaluated for their anti-cancer activities . For example, 4-(Trifluoromethyl)isoxazoles have shown anti-cancer activity against MCF-7, 4T1, and PC-3 cell lines .
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-(Trifluoromethyl)-1,2-oxazole-3-carboxylic acid | Contains oxazole instead of isoxazole | Less lipophilic; different biological activity profile |
| 4-(Trifluoromethyl)-benzoic acid | Trifluoromethyl group on a benzoic acid | Simpler structure; used in various industrial applications |
| 3-Methoxy-isoxazole-5-carboxylic acid | Methoxy group instead of trifluoromethyl | Different electronic properties; potential for different biological interactions |
Mechanism of Action
The mechanism by which 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Naphtho[1,2-c:5,6-c']bis([1,2,5]thiadiazole) Derivatives
- Structure : Replaces the isoxazole with two thiadiazole rings fused to a naphthalene core.
- Properties : Thiadiazole is more electron-deficient than isoxazole, leading to lower LUMO levels and enhanced charge transport in conjugated polymers .
- Applications : Used in organic photovoltaics (OPVs) for high electron mobility .
- Key Difference : The absence of a carboxylic acid group limits solubility compared to the target compound.
3-(Trifluoromethyl)-5-aminoisoxazole
Functional Group Variations
3-(Difluoromethyl)isoxazole-5-carboxylic Acid
- Structure : Replaces -CF₃ with -CHF₂.
- Properties : Reduced electron-withdrawing effect (-CHF₂ vs. -CF₃) lowers acidity (pKa ∼2.5 vs. ∼1.8 for -CF₃) and lipophilicity (logP ∼1.2 vs. ∼1.8 for -CF₃) .
- Applications : Less effective in stabilizing charge-separated states in OPVs compared to the target compound.
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic Acid
Substituent Position and Electronic Effects
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
Data Tables
Table 1: Structural and Electronic Comparison
*Estimated based on analogous naphtho-heterocycles.
Research Findings and Trends
- OPV Efficiency : Naphtho-isoxazole derivatives show promise for improving open-circuit voltage (Voc) due to their tailored HOMO levels (-5.4 eV for the target compound vs. -5.6 eV for thiadiazole analogs) .
- Synthetic Flexibility : The carboxylic acid group enables covalent anchoring to metal oxides (e.g., TiO₂), enhancing interfacial charge transfer in hybrid solar cells .
- Fluorination Impact: -CF₃ substituents reduce recombination losses in OPVs by stabilizing charge-separated states, outperforming -CHF₂ and non-fluorinated analogs .
Biological Activity
3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid is a heterocyclic compound notable for its trifluoromethyl group and isoxazole ring fused to a naphthalene structure. Its molecular formula is CHFNO with a molecular weight of approximately 281.19 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications.
Chemical Structure and Properties
The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of this compound. The structural complexity, along with the functionalities of both the carboxylic acid and isoxazole, contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 281.19 g/mol |
| Functional Groups | Trifluoromethyl, Carboxylic Acid, Isoxazole |
Biological Activities
Research indicates that compounds containing isoxazole rings exhibit a range of biological activities:
- Anti-inflammatory Activity : Studies suggest that derivatives of this compound may act as selective inhibitors of cyclooxygenase enzymes (COX), which are crucial in inflammation pathways .
- Anticancer Activity : The trifluoromethyl group has been shown to enhance the anti-cancer activity of isoxazole-based compounds. For instance, a study highlighted that a related compound with a trifluoromethyl moiety exhibited significantly improved anti-cancer activity against MCF-7 breast cancer cell lines (IC = 3.09 μM) compared to non-trifluoromethylated analogues . The mechanism involves apoptosis induction and cell cycle arrest.
Case Studies
- Study on Anti-Cancer Activity : A series of fully-substituted 4-(trifluoromethyl)isoxazoles were synthesized and evaluated for their anti-cancer activities. The lead molecule showed an IC value that was nearly eight times more active than its non-trifluoromethylated counterpart, indicating the importance of the CF group in enhancing biological activity .
- Cytotoxicity Assays : In another investigation, various isoxazoles were tested for cytotoxicity against human promyelocytic leukemia cell lines. Results indicated that specific isoxazole derivatives could significantly induce apoptosis and alter gene expression related to cell cycle regulation .
Structure-Activity Relationship (SAR)
The incorporation of the trifluoromethyl group into the isoxazole structure has been shown to influence various biological properties:
- Lipophilicity : Increased lipophilicity due to the CF group enhances membrane permeability.
- Binding Affinity : Enhanced binding affinity to target proteins has been observed, which is critical for therapeutic efficacy.
The SAR analysis has demonstrated that substituents at specific positions on the isoxazole core can dramatically affect anti-cancer potency, with certain configurations yielding superior activity against cancer cell lines .
Q & A
[Basic] What are the key synthetic strategies for preparing 3-(Trifluoromethyl)naphtho[1,2-c]isoxazole-5-carboxylic acid?
The synthesis typically involves cyclization reactions using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures. For example, precursor compounds are treated with POCl₃ at 0°C, followed by heating to 90°C, achieving ~70% yields after recrystallization . Alternative methods include refluxing in acetic acid with sodium acetate as a catalyst, validated for related isoxazole systems . Key steps include:
- Cyclization : POCl₃ in DMF at 0–90°C.
- Purification : Recrystallization from DMF/acetic acid (1:1) or ethanol/water mixtures .
[Advanced] How can conflicting spectral data for trifluoromethyl-substituted naphtho-isoxazoles be resolved?
Discrepancies in NMR or IR spectra often arise from rotational isomerism or solvent effects. For example:
- Rotamer analysis : Trifluoromethyl groups can cause splitting in ¹H-NMR due to restricted rotation. Use variable-temperature NMR to distinguish dynamic vs. static behavior .
- Solvent polarity : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding interactions with the carboxylic acid group .
Documented IR carbonyl stretches for similar compounds range from 1680–1720 cm⁻¹, depending on substituent electronic effects .
[Basic] What functional group reactivity is critical for modifying this compound in derivatization studies?
The carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups dominate reactivity:
- Carboxylic acid : Forms esters, amides, or salts. For example, calcium salt precipitation enhances crystallinity .
- Trifluoromethyl : Electron-withdrawing effects stabilize adjacent electrophilic sites, enabling regioselective substitutions (e.g., halogenation at the 4-position) .
Methodological tip: Use EDCl/HOBt coupling for amide formation to avoid side reactions with the isoxazole ring .
[Advanced] What strategies address low yields in the cyclization step during synthesis?
Low yields (<50%) may result from:
- Incomplete dehydration : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2). Add molecular sieves to absorb water .
- Side reactions : Substitute DMF with less nucleophilic solvents (e.g., THF) to minimize byproducts.
- Catalyst optimization : Replace sodium acetate with pyridine hydrochloride to enhance cyclization efficiency in acetic acid reflux .
[Basic] How is the purity of this compound validated in academic research?
Standard protocols include:
- Chromatography : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with retention time comparison to standards .
- Spectroscopy : ¹H/¹³C NMR to confirm integration ratios and absence of impurities. For example, the naphtho-isoxazole core shows characteristic aromatic signals at δ 7.5–8.5 ppm .
- Elemental analysis : Match calculated vs. observed C, H, N, F percentages (deviation <0.4%) .
[Advanced] How do structural analogs of this compound inform structure-activity relationship (SAR) studies?
Comparative data from analogs highlight key pharmacophores:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(4-methylphenyl)thiazole-2-carboxamide | Thiazole core | Anti-inflammatory (IC₅₀ = 1.2 μM) |
| 3-Trifluoromethylphenol | Phenolic -CF₃ | Antibacterial (MIC = 8 μg/mL) |
| Key findings: |
- Isoxazole vs. thiazole : Isoxazole derivatives exhibit higher metabolic stability but lower solubility.
- Trifluoromethyl position : Para-substitution enhances target binding affinity in kinase inhibitors .
[Basic] What solvents and conditions are optimal for recrystallizing this compound?
Recrystallization protocols vary:
- High polarity : Use DMF/acetic acid (1:1) for impurities with similar solubility .
- Low polarity : Ethanol/water (3:1) achieves >95% purity for carboxylate salts .
Critical parameters: - Cooling rate: Slow cooling (1°C/min) improves crystal size and purity.
- Seed crystals: Add traces of pure compound to induce nucleation .
[Advanced] How can computational methods predict the biological targets of this compound?
Molecular docking and QSAR models are employed:
- Docking : Use AutoDock Vina with PDB structures (e.g., COX-2 for anti-inflammatory activity). The carboxylic acid group often interacts with Arg120 in binding pockets .
- QSAR : Hammett constants (σ) for -CF₃ and -COOH correlate with logP and IC₅₀ values in enzyme assays .
Validation: Compare predicted vs. experimental IC₅₀ values for derivatives (R² >0.85 indicates reliability) .
[Basic] What safety protocols are essential when handling this compound?
- Toxicity : Avoid inhalation; use fume hoods due to potential respiratory irritancy (similar to trifluoromethyl benzoates) .
- Waste disposal : Neutralize acidic waste with NaHCO₃ before aqueous disposal .
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
[Advanced] What mechanistic insights explain the stability of the naphtho-isoxazole core under acidic conditions?
The isoxazole ring’s stability arises from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
